molecular formula C19H13ClN6 B12224759 7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12224759
M. Wt: 360.8 g/mol
InChI Key: KDQSTDMZDADPMX-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

Preparation Methods

The synthesis of 7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the formation of the triazole and pyrimidine rings. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents include halogens, alkylating agents, and acids.

Scientific Research Applications

7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be compared with other similar compounds, such as:

    7-(2-chlorophenyl)-5-(4-iodophenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar core structure but different substituents, which can lead to variations in its chemical and biological properties.

    7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-d]pyrimidine:

The uniqueness of this compound lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties.

Biological Activity

7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound contribute to its diverse pharmacological properties.

Structural Characteristics

The compound features a fused ring system that includes:

  • Pyrazole : A five-membered ring containing two nitrogen atoms.
  • Triazole : A five-membered ring with three nitrogen atoms.
  • Pyrimidine : A six-membered ring with two nitrogen atoms.

These structural components are responsible for the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine class exhibit significant anticancer activity. For instance:

  • Cytotoxicity : In vitro studies have demonstrated that this compound shows potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The MTT assay results indicate that this compound has a stronger cytotoxic effect than standard chemotherapeutic agents like cisplatin .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves the induction of apoptosis through the activation of caspases (caspase 9 and caspase 3/7) and modulation of key signaling pathways such as NF-κB and p53 . This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death.

Other Biological Activities

Beyond anticancer effects, compounds similar to this compound have been reported to possess various other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens .
  • Anti-inflammatory Effects : Certain analogs have shown potential in reducing inflammation markers in experimental models .

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundFused pyrazolo-triazolo-pyrimidine structure with chlorophenyl and methylphenyl groupsAnticancer (MCF-7 and K562), apoptosis induction
9-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineFluorinated derivativeEnhanced anticancer activity
Pyrazolo[3,4-d]pyrimidine derivativesVaried substitution patternsDiverse anticancer activities

Case Study: Antiproliferative Activity

A study conducted on the antiproliferative activity of several pyrazolo-triazole derivatives indicated that modifications in the substituents significantly affect their biological efficacy. Specifically, the presence of bulky groups at specific positions on the pyrazole ring was found to enhance cytotoxicity against cancer cell lines .

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrazole core via reaction with hydrazine.
  • Cyclization to form the triazole ring.
  • Final cyclization to yield the pyrimidine structure.

These synthetic routes are crucial for optimizing yield and ensuring high purity for biological testing .

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

10-(2-chlorophenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6/c1-12-6-8-13(9-7-12)17-23-24-19-14-10-22-26(18(14)21-11-25(17)19)16-5-3-2-4-15(16)20/h2-11H,1H3

InChI Key

KDQSTDMZDADPMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5Cl

Origin of Product

United States

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